molecular formula C₂₀H₂₅N B1142119 Vitamin A2 Nitrile CAS No. 6248-59-5

Vitamin A2 Nitrile

Cat. No.: B1142119
CAS No.: 6248-59-5
M. Wt: 279.42
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin A2 Nitrile, also known as 3,4-dehydroretinonitrile, is a derivative of Vitamin A2 (3,4-dehydroretinol). This compound is part of the broader family of retinoids, which are essential for various biological processes, including vision, growth, and immune function. This compound is particularly interesting due to its unique chemical structure, which includes a nitrile group (-C≡N) attached to the retinoid backbone.

Synthetic Routes and Reaction Conditions:

    SN2 Reaction: One of the simplest methods to prepare nitriles is through the nucleophilic substitution (SN2) reaction of a primary or secondary alkyl halide with cyanide ion (CN-). This method is straightforward and efficient for synthesizing nitriles.

    Dehydration of Primary Amides: Another common method involves the dehydration of primary amides (RCONH2) using dehydrating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). This reaction proceeds through the formation of an intermediate imine, which then eliminates water to form the nitrile.

Industrial Production Methods:

  • Industrially, nitriles can be produced on a large scale using similar methods, with optimizations for yield and purity. The choice of method often depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

    Hydrolysis: Nitriles can undergo hydrolysis to form amides and carboxylic acids. This reaction can be catalyzed by either acidic or basic conditions.

    Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Nucleophilic Addition: The nitrile group is electrophilic and can undergo nucleophilic addition reactions to form imines or other derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Nucleophilic Addition: Various nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products:

    Hydrolysis: Amides and carboxylic acids.

    Reduction: Primary amines.

    Nucleophilic Addition: Imines and other derivatives depending on the nucleophile used.

Scientific Research Applications

Vitamin A2 Nitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex retinoid derivatives.

    Biology: Studied for its role in vision and other biological processes in cold-blooded vertebrates.

    Industry: Used in the production of various retinoid compounds for pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Vitamin A2 Nitrile involves its conversion to active retinoid forms, which then interact with retinoid receptors in the body. These receptors regulate gene expression and influence various biological processes, including cell differentiation, proliferation, and apoptosis. The nitrile group itself can undergo metabolic transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    Vitamin A1 (Retinol): The most common form of Vitamin A, found in animal products.

    Vitamin A2 (3,4-dehydroretinol): Similar to Vitamin A1 but with a double bond in the retinoid structure.

    Retinoic Acid: An oxidized form of Vitamin A, crucial for gene regulation.

Uniqueness:

  • Vitamin A2 Nitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity and potential biological activity compared to other retinoids. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6248-59-5

Molecular Formula

C₂₀H₂₅N

Molecular Weight

279.42

Synonyms

3-Dehydroretinonitrile

Origin of Product

United States

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